3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
The compound “3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this compound, the indole is substituted at the 3-position with a trifluoropropan-2-ol group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the indole structure, with a trifluoropropan-2-ol group attached at the 3-position. This would likely have an impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole compounds are known to undergo a variety of chemical reactions, often involving electrophilic substitution at the C3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoropropan-2-ol group. The trifluoropropan-2-ol group is highly electronegative, which could influence the compound’s reactivity .Scientific Research Applications
Organic Synthesis and Fluorination Techniques
Researchers have developed efficient methodologies for difluorohydroxylation of substituted indoles, leading to the synthesis of difluorinated indolin-2-ols. These compounds are produced with good yields using Selectfluor as the electrophilic fluorinating agent, demonstrating the compound's utility in regioselective difluorination reactions under mild conditions (Riyuan Lin et al., 2011).
Catalysis and Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds is crucial in drug development and materials science. A study showcases the novel synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via palladium-catalyzed cyclization-isomerization, indicating the compound's potential in synthesizing fluorinated organic molecules (Jiming Zhang et al., 2007).
Antimicrobial Activity
A strategic synthesis of novel difluoromethylated indol-2-ones has been achieved, demonstrating significant antimicrobial activities against various bacteria and fungi. This highlights the potential of 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol derivatives in medicinal chemistry and as potential therapeutic agents (T. Chundawat et al., 2016).
Material Science and Supramolecular Chemistry
In material science, fluorinated compounds are sought after for their unique properties. Research on hexafluoropropan-2-ol (HFP) solvent systems demonstrates its exceptional properties for stabilizing radical cations, which can be applied in electrophilic aromatic substitution, photochemistry, and spin trapping. This underscores the importance of trifluoropropanol derivatives in designing new materials and studying reaction mechanisms (L. Eberson et al., 1997).
Pharmaceutical Applications and Drug Development
The trifluoropropenyl group, derived from compounds similar to this compound, has shown promising results in drug development. A new approach for introducing the trifluoropropenyl group into molecules, enhancing pharmaceutical activities compared to their non-fluorinated counterparts, exemplifies the compound's potential in creating more effective drugs (A. Ikeda, 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of biological effects . The compound likely interacts with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely affects similar pathways and their downstream effects.
Pharmacokinetics
The compound is soluble in water (slightly), which may impact its bioavailability .
Result of Action
Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely has similar effects.
Future Directions
properties
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10(16)7-15-6-5-8-3-1-2-4-9(8)15/h1-4,10,16H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHKSSVAVUUYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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